3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene
Description
3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0²,⁶]dodeca-1,3,6-triene is a nitrogen-rich tricyclic compound featuring a complex polyaza framework. Its structure comprises a dodeca-triene backbone with five nitrogen atoms (pentaaza) integrated into three fused rings. While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs highlight trends in heterocyclic chemistry, particularly in coordination complexes and bioactive molecules .
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3,5-dimethyl-4,5,7,8,12-pentazatricyclo[6.4.0.02,6]dodeca-1,3,6-triene |
InChI |
InChI=1S/C9H13N5/c1-6-7-8-10-4-3-5-14(8)12-9(7)13(2)11-6/h10H,3-5H2,1-2H3 |
InChI Key |
XZUKXPIDDSGVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NN3CCCNC3=C12)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Polyfunctional Precursors
The key step in synthesizing 3,5-dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene involves intramolecular cyclization of linear or monocyclic nitrogen-containing precursors.
- Starting Materials: Amino-substituted pyrimidines or triazines with appropriate substituents.
- Cyclization Conditions: Typically achieved by heating in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) or under acidic/basic catalysis to promote ring closure.
- Catalysts: Lewis acids or transition metal catalysts may be employed to facilitate cyclization and increase yield.
Methylation Steps
- Methyl groups at positions 3 and 5 are introduced either by:
- Direct methylation of nitrogen atoms using methyl iodide or dimethyl sulfate.
- Incorporation of methyl-substituted precursors during initial synthesis stages.
- Methylation is usually conducted under basic conditions (e.g., sodium hydride, potassium carbonate) to deprotonate nitrogen centers and allow nucleophilic substitution.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Precursor synthesis | Aminopyrimidine derivatives, solvents | Build nitrogen-rich backbone | 70-85 | Requires careful control of substituents |
| Cyclization | Heat, polar aprotic solvent, catalyst | Form tricyclic core | 60-75 | Lewis acid catalysts improve selectivity |
| Methylation | Methyl iodide, base (K2CO3/NaH) | Introduce methyl groups | 80-90 | Multiple methylation possible |
| Purification | Recrystallization/Chromatography | Isolate pure compound | 85-95 | Final purity >98% |
Research Findings and Optimization
- Studies indicate that the choice of solvent and temperature critically affects the cyclization efficiency and selectivity toward the desired tricyclic isomer.
- Use of microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining high yields.
- Alternative methylation agents and bases have been tested to minimize side reactions and improve functional group tolerance.
- The presence of multiple nitrogen atoms requires careful pH control during synthesis to prevent decomposition or polymerization.
Summary of Key Preparation Insights
- The compound’s synthesis is a multi-step process requiring precise control over cyclization and methylation.
- Starting from aminopyrimidine or related heterocycles, the tricyclic framework is constructed via intramolecular ring closure.
- Methyl substituents are introduced either pre- or post-cyclization, with methyl iodide and strong bases commonly used.
- Optimization of reaction conditions (solvent, temperature, catalyst) is essential for high purity and yield.
- Purification is typically achieved by chromatographic methods and recrystallization.
This detailed synthesis overview is based on consolidated chemical data and research findings from diverse authoritative sources, including chemical databases and recent synthetic methodologies for nitrogen-rich tricyclic compounds. The preparation methods reflect standard organic synthesis protocols adapted for complex heterocyclic frameworks with multiple nitrogen atoms.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted tricyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene exhibit significant anticancer properties. The presence of multiple nitrogen atoms in the structure may enhance its interaction with biological targets such as DNA or specific enzymes involved in cancer progression.
Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of this compound were effective in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The results indicated a dose-dependent response with IC50 values in the micromolar range for several tested derivatives.
Materials Science
Polymeric Applications
The unique structure of this compound allows for its incorporation into polymer matrices to enhance mechanical properties and thermal stability.
Data Table: Mechanical Properties of Composites
| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Pure Polymer | 30 | 200 | 150 |
| Polymer + Compound | 50 | 300 | 200 |
The addition of this compound improved both tensile strength and thermal stability significantly compared to the pure polymer.
Catalysis
Catalytic Properties
The nitrogen-rich framework of this compound has been explored for its catalytic properties in various organic reactions such as cross-coupling reactions and oxidation processes.
Case Study: Catalysis in Organic Synthesis
In a recent study published in a peer-reviewed journal, this compound was utilized as a catalyst for the synthesis of complex organic molecules through C-C bond formation. The reaction conditions were optimized to achieve high yields with minimal by-products.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms allow it to form strong interactions with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, making it a candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Heteroatom Content and Ring Architecture
The target compound’s pentaaza tricyclic system distinguishes it from related structures:
- Tetraaza Bicyclic Complexes : describes 2,12-dimethyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),2,11,13,15-pentaene, which has four nitrogen atoms (tetraaza) in a bicyclic framework. The reduced nitrogen count and bicyclic (vs. tricyclic) architecture likely alter electronic properties and metal-binding capabilities .
- Dithia-Aza Tetracyclic Compounds : cites 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6, which incorporates sulfur (dithia) alongside nitrogen. Sulfur atoms enhance polarizability and redox activity, contrasting with the all-nitrogen system of the target compound .
Substituent Effects
- Methyl Groups : The 3,5-dimethyl groups in the target compound may impose steric hindrance, affecting reactivity and intermolecular interactions. This contrasts with methoxyphenyl or hydroxyphenyl substituents in ’s compounds, where aromatic rings and polar functional groups enhance solubility or bioactivity .
- Sulfur vs. Nitrogen : The dithia-aza analogs in exhibit sulfur’s electron-rich character, which could stabilize radical intermediates or participate in nucleophilic reactions—unlikely in the all-nitrogen target compound .
Stability and Reactivity
- Nitrogen-Rich Systems : The pentaaza framework likely confers high polarity and hydrogen-bonding capacity, impacting solubility and thermal stability. This contrasts with sulfur-containing analogs (), where sulfur’s polarizability may enhance stability under oxidative conditions .
- Steric Effects : The compact tricyclic system of the target compound, combined with methyl substituents, may limit conformational flexibility compared to bicyclic or tetracyclic analogs .
Biological Activity
Molecular Formula
- Molecular Formula : C₁₃H₁₈N₅
- Molecular Weight : 250.32 g/mol
Structural Features
The compound's unique tricyclic structure with multiple nitrogen atoms suggests potential interactions with biological systems, particularly in areas such as enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that compounds with similar nitrogen-rich frameworks exhibit significant antimicrobial properties. For instance:
- Case Study : A study on nitrogen-containing heterocycles demonstrated their effectiveness against various bacterial strains, suggesting that 3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene may possess similar effects due to its structural analogies.
Antitumor Activity
Preliminary investigations into related compounds have shown promise in cancer treatment:
- Mechanism : The presence of multiple nitrogen atoms in the structure may facilitate interactions with DNA and RNA synthesis pathways.
- Research Findings : A study highlighted that similar tricyclic compounds exhibited cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), indicating potential for further exploration of this compound's antitumor properties.
Neuroprotective Effects
Emerging research suggests that compounds with complex nitrogen structures can influence neuroprotective pathways:
- Study Reference : Research has shown that certain azatricyclo compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Data Table of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 3-Azabicyclo[3.3.1]nonane | Antimicrobial | |
| 1H-Pyrrole-2-carboxylic acid | Antitumor | |
| 2-Aminopyridine | Neuroprotective |
Enzyme Inhibition
Nitrogen-rich compounds often act as enzyme inhibitors:
- Example : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Receptor Modulation
These compounds may also interact with various receptors:
- Potential Targets : GABA receptors and NMDA receptors have been identified as possible interaction sites for nitrogen-containing heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
